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Compound of Interest

Compound Name: Ranatensin

Cat. No.: B15570430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ranatensin is an undecapeptide originally isolated from amphibian skin, known for its potent

effects on smooth muscle and its role as a bombesin receptor agonist. Its sequence is Pyr-Val-

Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2. The following application note provides a detailed

protocol for the chemical synthesis of Ranatensin using Fmoc-based solid-phase peptide

synthesis (SPPS). This method allows for the efficient and high-purity production of the peptide,

which is crucial for research in pharmacology and drug development. The protocol covers all

stages from resin preparation to final peptide cleavage, purification, and characterization.

Experimental Protocols
Materials and Reagents
The following tables summarize the necessary materials and reagents for the synthesis of

Ranatensin on a 0.1 mmol scale.

Table 1: Solid Support and Amino Acids
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Reagent Abbreviation Supplier
Quantity (0.1 mmol
scale)

Rink Amide MBHA

Resin
- Various

~200 mg (0.5 mmol/g

loading)

Fmoc-Met-OH - Various
4 eq (0.4 mmol, ~148

mg)

Fmoc-Phe-OH - Various
4 eq (0.4 mmol, ~155

mg)

Fmoc-His(Trt)-OH - Various
4 eq (0.4 mmol, ~352

mg)

Fmoc-Gly-OH - Various
4 eq (0.4 mmol, ~119

mg)

Fmoc-Val-OH - Various
4 eq (0.4 mmol, ~136

mg)

Fmoc-Ala-OH - Various
4 eq (0.4 mmol, ~125

mg)

Fmoc-Trp(Boc)-OH - Various
4 eq (0.4 mmol, ~211

mg)

Fmoc-Gln(Trt)-OH - Various
4 eq (0.4 mmol, ~244

mg)

Fmoc-Pro-OH - Various
4 eq (0.4 mmol, ~135

mg)

Fmoc-Val-OH - Various
4 eq (0.4 mmol, ~136

mg)

Boc-pGlu-OH - Various
4 eq (0.4 mmol, ~92

mg)

Table 2: Solvents and Reagents for Synthesis, Cleavage, and Purification
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Reagent Purpose Concentration/Volume

N,N-Dimethylformamide (DMF) Solvent As needed

Dichloromethane (DCM) Solvent As needed

Piperidine Fmoc deprotection 20% (v/v) in DMF

Diisopropylethylamine (DIPEA) Activation base 8 eq (0.8 mmol, ~139 µL)

HBTU Coupling agent 3.9 eq (0.39 mmol, ~148 mg)

Trifluoroacetic acid (TFA) Cleavage 95%

Triisopropylsilane (TIS) Scavenger 2.5%

Water Scavenger 2.5%

Diethyl ether (cold) Peptide precipitation As needed

Acetonitrile (ACN) HPLC solvent B 0.1% TFA in ACN

Water HPLC solvent A 0.1% TFA in Water

Solid-Phase Peptide Synthesis Workflow
The synthesis of Ranatensin follows a cyclical process of deprotection and coupling for each

amino acid, followed by a final cleavage and purification step.

Start:
Rink Amide Resin

1. Resin Swelling
(DMF)

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. DMF Wash 4. Amino Acid Coupling
(Fmoc-AA-OH, HBTU, DIPEA) 5. DMF Wash

Repeat Cycle
for each

Amino AcidNext Amino Acid

6. Final Wash
(DCM)

Final Amino Acid 7. Cleavage from Resin
(TFA/TIS/H2O)

8. Precipitation
(Cold Diethyl Ether)

9. Purification
(RP-HPLC) 10. Lyophilization Ranatensin Peptide
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Caption: Workflow for the solid-phase synthesis of Ranatensin.

Step-by-Step Synthesis Protocol
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3.1. Resin Preparation

Place approximately 200 mg of Rink Amide MBHA resin (0.1 mmol scale, assuming 0.5

mmol/g loading) into a reaction vessel.

Swell the resin in DMF for 1 hour with gentle agitation.

Drain the DMF.

3.2. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence: Met to Val)

Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 5

minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc

protecting group.

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

Coupling:

In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol, 4 eq), HBTU

(0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

Add the activated amino acid solution to the resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

To monitor reaction completion, a Kaiser test can be performed. If the test is positive (blue

beads), the coupling is incomplete and should be repeated.

Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents.

3.3. N-terminal Pyroglutamic Acid Coupling

After the final Fmoc deprotection of the N-terminal Valine, wash the resin as described

above.

Couple Boc-pGlu-OH (0.4 mmol, 4 eq) using the same coupling procedure as for the other

amino acids.
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3.4. Final Washing

After the final coupling, wash the resin with DMF (5 x 1 min).

Wash the resin with DCM (5 x 1 min) to prepare for cleavage.

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Cleavage and Deprotection
CAUTION: This procedure should be performed in a well-ventilated fume hood.

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.

Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per 0.1 mmol of

peptide).

Agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is

normal.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Peptide Precipitation and Purification
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl

ether.

A white precipitate should form. Centrifuge the mixture to pellet the peptide.

Decant the ether and wash the peptide pellet with cold ether two more times to remove

scavengers and residual TFA.

Allow the crude peptide to air dry to a white powder.

Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
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Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

using a C18 column and a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in

acetonitrile (Solvent B).[1]

Collect the fractions containing the pure peptide, as determined by UV absorbance at 220

nm and 280 nm.

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-

TOF). The expected monoisotopic mass of Ranatensin is approximately 1293.6 Da.

Lyophilization
Freeze the purified peptide fractions in a lyophilizer flask.

Lyophilize the frozen solution until a fluffy white powder is obtained.

Store the lyophilized Ranatensin at -20°C or lower for long-term stability.

Signaling Pathway of Ranatensin
Ranatensin acts as an agonist for bombesin receptors, which are G-protein coupled receptors.

The simplified signaling pathway is depicted below.
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Caption: Simplified Ranatensin signaling pathway via the Bombesin receptor.
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Conclusion
This document provides a comprehensive protocol for the solid-phase synthesis of

Ranatensin. By following these detailed steps, researchers can reliably produce high-purity

Ranatensin for use in a variety of research and development applications. The use of Fmoc

chemistry and a Rink Amide resin are key to the successful synthesis of this C-terminally

amidated peptide. Proper purification and characterization are essential to ensure the final

product's quality and suitability for experimental use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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